7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
Description
IUPAC Nomenclature and CAS Registry Number
The Chemical Abstracts Service has assigned the registry number 30113-83-8 to this compound, providing its definitive identification in chemical databases and literature. The official IUPAC name for this substance is 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid, which systematically describes the positions and nature of its functional groups within the chromene ring system. Alternative IUPAC nomenclature includes 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid, reflecting the benzopyran structural designation commonly used in chemical literature.
The compound's molecular formula is established as C₁₀H₆O₅, with a molecular weight of 206.15 daltons. The MDL number MFCD00448913 serves as an additional identifier in chemical databases, facilitating cross-referencing across different information systems. Various synonyms exist for this compound in chemical literature, including 7-hydroxy-4-oxochromene-2-carboxylic acid and 7-hydroxychromone-2-carboxylic acid, reflecting different approaches to naming the same molecular structure.
The Simplified Molecular Input Line Entry System representation for this compound is recorded as C1=CC2=C(C=C1O)OC(=CC2=O)C(=O)O, providing a linear notation that captures the complete molecular structure. The International Chemical Identifier Key is documented as QLJYPGSMODXQON-UHFFFAOYSA-N, offering a standardized hash-based identifier derived from the compound's structural features. These multiple identification systems ensure precise communication about this specific chemical entity across various scientific and commercial contexts.
Coumarin Scaffold and Functional Group Analysis
The this compound belongs to the chromone class of compounds, which represents a subset of the broader coumarin family characterized by the presence of a 4-oxo group on the benzopyran ring system. The chromone structure consists of a benzene ring fused to a pyran ring containing a ketone functionality at the 4-position, distinguishing it from simple coumarins that contain a lactone group at the 2-position. This structural arrangement places the compound within the benzopyranone chemical classification, specifically as a 4H-1-benzopyran-4-one derivative.
The hydroxyl group positioned at the 7-carbon provides significant chemical reactivity and influences the compound's physicochemical properties, including its solubility profile in polar solvents. The carboxylic acid functionality at the 2-position introduces additional polarity and potential for hydrogen bonding interactions, contributing to the compound's behavior in various chemical environments. These functional groups work synergistically to create a molecule with enhanced water solubility compared to non-substituted chromone derivatives, while maintaining the aromatic character essential for many biological interactions.
The chromone scaffold has been recognized as a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets. The specific substitution pattern of this compound creates a unique electronic distribution within the molecule, influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing effects of both the ketone and carboxylic acid functionalities. This electronic arrangement contributes to the compound's stability under normal conditions while providing reactive sites for potential chemical modifications or biological interactions.
| Functional Group | Position | Electronic Effect | Chemical Properties |
|---|---|---|---|
| Hydroxyl | 7-position | Electron-donating | Hydrogen bonding, nucleophilic character |
| Ketone | 4-position | Electron-withdrawing | Electrophilic carbon, conjugation |
| Carboxylic acid | 2-position | Electron-withdrawing | Acidic properties, metal coordination |
| Benzene ring | Fused system | Aromatic stabilization | Planar geometry, π-electron system |
Isomerism and Tautomeric Forms
The chromone structure of this compound exhibits potential for keto-enol tautomerism, particularly involving the 4-oxo functionality and adjacent carbon positions. Keto-enol tautomerism represents a fundamental chemical equilibrium where compounds containing carbonyl groups can exist in equilibrium with their corresponding enol forms through migration of a hydrogen atom and rearrangement of bonding electrons. The presence of α-hydrogens adjacent to the carbonyl group at the 4-position provides the structural requirement for this tautomeric behavior.
Research on related coumarin derivatives has demonstrated that the keto-enol equilibrium can be influenced by environmental factors such as pH, temperature, and the presence of stabilizing or destabilizing agents. In the case of chromone derivatives, the keto form typically predominates under normal conditions due to the stability conferred by the aromatic benzene ring and the conjugation within the pyranone system. However, specific conditions or molecular interactions can shift this equilibrium toward the enol form, particularly when stabilized by intramolecular hydrogen bonding or specific solvent interactions.
The carboxylic acid group at the 2-position introduces additional tautomeric possibilities through its interaction with other functional groups within the molecule. The proximity of the carboxyl functionality to the chromone ring system can create opportunities for intramolecular hydrogen bonding, potentially stabilizing certain tautomeric forms over others. The hydroxyl group at the 7-position may also participate in tautomeric equilibria, particularly through hydrogen bonding interactions that can influence the overall electron distribution within the molecule.
Studies on similar coumarin derivatives have shown that external factors such as encapsulation in macrocyclic hosts can dramatically influence tautomeric equilibria. For instance, research has demonstrated that cucurbituril macrocycles can stabilize specific tautomeric forms of coumarin-containing compounds, suggesting that the tautomeric behavior of this compound could be modulated through appropriate molecular recognition systems. These findings indicate that the compound's tautomeric behavior is not fixed but can be influenced by its chemical environment, making it a potentially versatile scaffold for various applications where controlled tautomeric states are desired.
Properties
IUPAC Name |
7-hydroxy-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJYPGSMODXQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184197 | |
| Record name | 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30113-83-8 | |
| Record name | 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030113838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Optimization
Microwave (MW)-assisted synthesis has revolutionized the preparation of chromone-2-carboxylic acids by enhancing reaction efficiency and reducing side products. A study by Fernandes et al. (2019) optimized the synthesis of 6-bromochromone-2-carboxylic acid using 5′-bromo-2′-hydroxyacetophenone, ethyl oxalate, and sodium methoxide (NaOMe) in dioxane under MW irradiation. Key parameters included:
| Parameter | Optimized Condition | Yield Impact |
|---|---|---|
| Base | NaOMe (2 equiv) | ↑ 21% → 87% |
| Solvent | Dioxane | ↑ 34% → 68% |
| Temperature | 120°C | Max yield |
| Hydrolysis time | 40 min | ↑ 30% → 87% |
Adapting this protocol for 7-hydroxy derivatives would require substituting 5′-bromo-2′-hydroxyacetophenone with 2′-hydroxy-5′-methoxyacetophenone. Post-cyclization demethylation under MW conditions could further streamline the process.
Substrate Scope and Limitations
The MW method demonstrated broad applicability for electron-donating substituents (e.g., methoxy, methyl), yielding 54–93% of chromone-2-carboxylic acids (Table 1). However, strongly electron-withdrawing groups (e.g., nitro) hindered ester hydrolysis, necessitating alternative strategies.
Table 1: Yields of Chromone-2-Carboxylic Acids from Substituted 2′-Hydroxyacetophenones
| Substituent Position | Yield (%) | Notes |
|---|---|---|
| 6-Bromo | 87 | Optimal conditions |
| 5-Methoxy | 83 | High purity without chromatography |
| 7,8-Dimethoxy | 62 | Reduced solubility |
For 7-hydroxy derivatives, post-synthetic modification of 7-methoxy intermediates (e.g., compound 7B ) via acidic or enzymatic demethylation could be explored.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromones.
Scientific Research Applications
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and its ability to inhibit lipid peroxidation.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with various molecular targets. It exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and inhibiting lipid peroxidation. This compound also modulates signaling pathways related to oxidative stress and inflammation, contributing to its therapeutic potential .
Comparison with Similar Compounds
7-Hydroxychroman-2-carboxylic acid: Similar structure but with different biological activities.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another chromone derivative with distinct properties.
Uniqueness: 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is unique due to its specific combination of hydroxyl and carboxylic acid functional groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit lipid peroxidation more effectively than some other chromone derivatives highlights its potential as a therapeutic agent .
Biological Activity
Overview
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid, a member of the chromone family, has garnered attention due to its diverse biological activities. Chromones are known for their antioxidant, anti-inflammatory, and anticancer properties, making this compound a subject of extensive research in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound primarily stems from its antioxidant properties . It acts by scavenging free radicals and inhibiting lipid peroxidation, which is crucial in mitigating oxidative stress-related damage in cells. Additionally, it modulates various signaling pathways associated with inflammation, contributing to its potential therapeutic effects in conditions like neurodegenerative diseases and cancer.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant activity. In studies evaluating lipid peroxidation inhibition, this compound showed potent effects compared to standard antioxidants like Trolox . The antioxidant capacity is essential for protecting cells from oxidative damage, which is implicated in various diseases.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to reduce cell viability in cancer cell lines such as HeLa and HCT116, with IC50 values indicating significant cytotoxicity . The compound's ability to inhibit key proteins involved in cancer cell survival pathways further highlights its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 3.995 | Chk1 inhibition |
| HCT116 | 6.553 | Chk1 inhibition |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes linked to diseases such as Alzheimer's and diabetes. It exhibits moderate inhibitory activity against acetylcholinesterase (AChE) and α-amylase, suggesting potential applications in treating neurodegenerative disorders and metabolic syndromes.
Case Studies
- Antioxidant Efficacy : A study evaluating the antioxidant activity of several derivatives of chromones found that this compound significantly inhibited lipid peroxidation initiated by iron ions and ascorbic acid in rat brain homogenates .
- Cytotoxicity Assessment : In a comparative study on the cytotoxic effects of chromone derivatives against cancer cell lines, this compound showed superior efficacy with lower IC50 values than many tested compounds, indicating its strong potential as a therapeutic candidate in oncology .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid | C11H8O5 | Contains a methoxy group enhancing lipophilicity |
| 7-Hydroxychroman-2-carboxylic acid | C11H10O3 | Exhibits different biological activities |
| 4-Oxo-4H-benzopyran-2-carboxylic acid | C11H8O5 | Similar structure but distinct properties |
Q & A
Q. What are the standard synthetic routes for 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves condensation reactions. For example, 4-hydroxycoumarin derivatives are condensed with reagents like hexamethylenetetramine in the presence of acid catalysts (e.g., glacial acetic acid) under reflux conditions . Reaction optimization includes adjusting pH (4–6), temperature (80–100°C), and solvent polarity. Monitoring via TLC or HPLC ensures reaction completion. Crystallization from ethanol/water mixtures is commonly used for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .
- NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.0 ppm) and carboxylic acid protons (δ 12–14 ppm). ¹³C NMR confirms the chromene backbone (C=O at ~180 ppm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structural validation .
Q. How can researchers assess the purity of synthesized this compound?
- Methodological Answer : Purity is evaluated via:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase = methanol:water (70:30) .
- Melting Point Analysis : Compare observed values (e.g., 220–225°C) to literature data .
- Elemental Analysis : Verify C, H, O content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antioxidant vs. enzyme inhibition) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- Antioxidant Activity : Use standardized assays (e.g., DPPH radical scavenging) with controlled pH and temperature .
- Enzyme Inhibition : Validate via kinetic assays (e.g., Michaelis-Menten plots) and molecular docking to identify binding modes . Cross-validate results using orthogonal methods (e.g., SPR for binding affinity) .
Q. What strategies are recommended for improving the compound’s solubility and bioavailability in pharmacological studies?
- Methodological Answer :
- Salt Formation : React with sodium bicarbonate to form water-soluble carboxylate salts .
- Co-crystallization : Use co-formers like nicotinamide to enhance dissolution rates .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Q. How can reaction yields be maximized while minimizing by-products during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) to reduce side reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reactivity but may require quenching steps to prevent degradation .
- Microwave-Assisted Synthesis : Reduces reaction time (20–30 minutes vs. 4 hours) and improves yields by 15–20% .
Data Contradiction Analysis
Q. How should researchers address variability in reported antioxidant IC₅₀ values?
- Methodological Answer : Variability often stems from:
- Assay Interference : Pre-treat samples with Chelex resin to remove metal ion contaminants .
- Standardization : Normalize data to reference antioxidants (e.g., ascorbic acid) and report IC₅₀ in μM ± SEM .
- Structural Confounders : Compare derivatives (e.g., ethyl esters vs. free acids) to isolate substituent effects .
Research Design Considerations
Q. What in silico tools are recommended for predicting the compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., COX-2 for anti-inflammatory studies) .
- QSAR Modeling : Train models on chromene derivatives with known activities (R² >0.85 for validation) .
- ADMET Prediction : SwissADME predicts logP (~2.5) and BBB permeability, guiding drug design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
